molecular formula C11H14BNO2S B3379546 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile CAS No. 1642844-61-8

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile

Cat. No.: B3379546
CAS No.: 1642844-61-8
M. Wt: 235.11 g/mol
InChI Key: TUJOBQFUKFUIDF-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile: is an organoboron compound that features a thiophene ring substituted with a cyano group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile typically involves the following steps:

  • Borylation Reaction: : The introduction of the dioxaborolane group is often achieved through a borylation reaction. A common method involves the use of bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

  • Nitrile Introduction: : The cyano group can be introduced via a nucleophilic substitution reaction. This step may involve the use of a suitable nitrile precursor and a base to facilitate the substitution on the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the cyano group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

  • Substitution: : The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides. Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: B2Pin2, palladium catalysts, K2CO3

Major Products Formed

    Oxidation: Oxidized thiophene derivatives

    Reduction: Amino-substituted thiophene derivatives

    Substitution: Various aryl or vinyl-substituted thiophene derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile is used as a building block for the construction of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds and other conjugated systems.

Biology

The compound’s derivatives have potential applications in medicinal chemistry. For example, the cyano group can be transformed into various functional groups that may exhibit biological activity, making it a versatile intermediate in drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound can be explored for their pharmacological properties. The presence of the cyano group and the thiophene ring can impart unique biological activities, potentially leading to the development of new therapeutic agents.

Industry

In the materials science industry, this compound can be used in the synthesis of organic semiconductors and other advanced materials. Its ability to form conjugated systems makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile exerts its effects depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide. The cyano group can participate in various nucleophilic and electrophilic reactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)aniline: Similar structure but with an aniline group instead of a cyano group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: Contains a phenol group, offering different reactivity and applications.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde: Features an aldehyde group, which can undergo different types of chemical reactions.

Uniqueness

The presence of both the cyano group and the dioxaborolane moiety in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile makes it unique. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of complex organic molecules and advanced materials.

By understanding the properties, synthesis, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)8-5-9(6-13)16-7-8/h5,7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJOBQFUKFUIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148349
Record name 2-Thiophenecarbonitrile, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642844-61-8
Record name 2-Thiophenecarbonitrile, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1642844-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarbonitrile, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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